molecular formula C20H21Cl2NO B14961772 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone

2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B14961772
M. Wt: 362.3 g/mol
InChI Key: WMCAEPDZKYLIKK-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorinated ethanone group and a tetrahydroquinoline moiety. Its molecular formula is C18H20Cl2NO, and it has a molecular weight of approximately 338.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated ethanone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. The tetrahydroquinoline moiety may also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-chlorophenyl)ethanone: A simpler analog with similar reactivity but lacking the tetrahydroquinoline moiety.

    2-Chloro-4’-fluoroacetophenone: Another chlorinated ethanone with a fluorine substituent, offering different reactivity and applications.

    2-Chloro-1-(3-chlorophenyl)ethanone: Similar structure but with the chlorine atom in a different position on the phenyl ring.

Uniqueness

2-Chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one is unique due to its combination of a chlorinated ethanone group and a tetrahydroquinoline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H21Cl2NO

Molecular Weight

362.3 g/mol

IUPAC Name

2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]ethanone

InChI

InChI=1S/C20H21Cl2NO/c1-19(2)13-20(3,14-8-10-15(22)11-9-14)16-6-4-5-7-17(16)23(19)18(24)12-21/h4-11H,12-13H2,1-3H3

InChI Key

WMCAEPDZKYLIKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CCl)(C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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